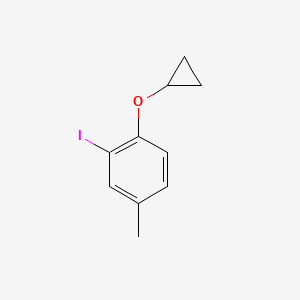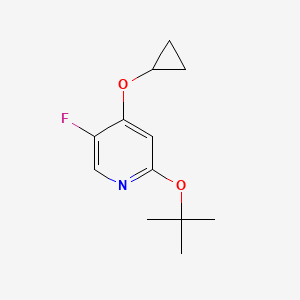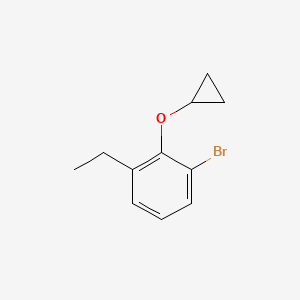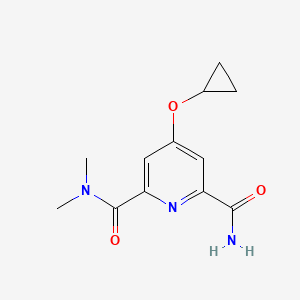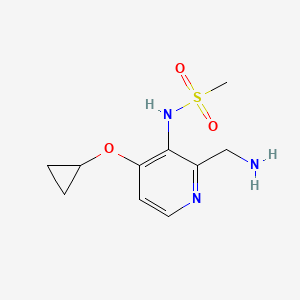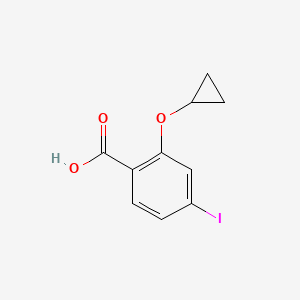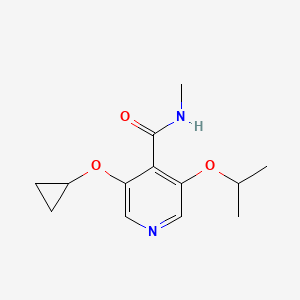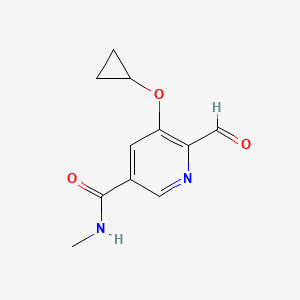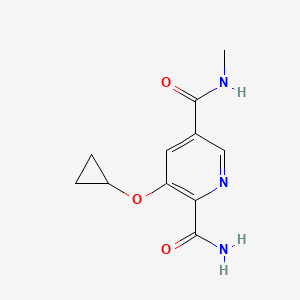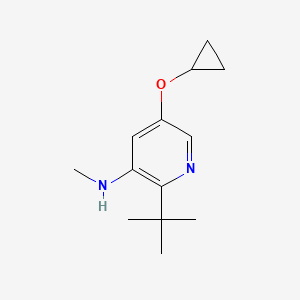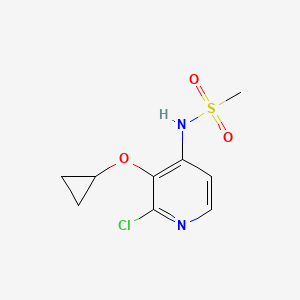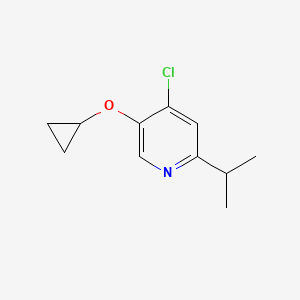
4-Chloro-5-cyclopropoxy-2-isopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-cyclopropoxy-2-(propan-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom, a cyclopropoxy group, and an isopropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-cyclopropoxy-2-(propan-2-yl)pyridine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the introduction of the cyclopropoxy group can be achieved through nucleophilic substitution reactions, while the isopropyl group can be introduced via alkylation reactions. The chlorine atom is often introduced through halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production would typically employ continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-cyclopropoxy-2-(propan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-cyclopropoxy-2-(propan-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: It may serve as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-chloro-5-cyclopropoxy-2-(propan-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine and cyclopropoxy groups can influence its binding affinity and specificity. The compound may modulate biological pathways by acting as an inhibitor or activator of certain enzymes, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-2-(propan-2-yl)pyridine: Lacks the cyclopropoxy group, which may result in different chemical and biological properties.
5-Cyclopropoxy-2-(propan-2-yl)pyridine: Lacks the chlorine atom, potentially altering its reactivity and applications.
4-Chloro-5-methoxy-2-(propan-2-yl)pyridine: The methoxy group replaces the cyclopropoxy group, leading to differences in steric and electronic effects.
Uniqueness
The unique combination of the chlorine, cyclopropoxy, and isopropyl groups in 4-chloro-5-cyclopropoxy-2-(propan-2-yl)pyridine imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C11H14ClNO |
|---|---|
Molekulargewicht |
211.69 g/mol |
IUPAC-Name |
4-chloro-5-cyclopropyloxy-2-propan-2-ylpyridine |
InChI |
InChI=1S/C11H14ClNO/c1-7(2)10-5-9(12)11(6-13-10)14-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
LRUPRCIFZFOGKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC=C(C(=C1)Cl)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


